(R)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
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Overview
Description
®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidin-3-ol core with a 6-chloro-2-(methylthio)pyrimidin-4-yl substituent, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidin-3-ol derivative reacts with a chlorinated pyrimidine compound under basic conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological macromolecules.
Medicine
In medicine, ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The chloro and methylthio groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-2-ol
- (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
- 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-one
Uniqueness
®-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups. The ®-configuration provides distinct biological activity compared to its (S)-enantiomer. Additionally, the combination of chloro and methylthio groups offers unique reactivity and binding properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3R)-1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)4-8(12-9)13-3-2-6(14)5-13/h4,6,14H,2-3,5H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIGBHPATKBOME-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=CC(=N1)Cl)N2CC[C@H](C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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